4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline is a complex organic compound that belongs to the class of bipyrazoles. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and materials science. The molecular structure features a biphenyl system with pyrazole rings, which contributes to its unique chemical properties.
The compound is synthesized through various methods involving pyrazole derivatives and aniline precursors. Its synthesis and characterization have been documented in several scientific publications, highlighting its relevance in ongoing research.
4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline can be classified as:
The synthesis of 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline typically involves the following steps:
The synthesis can be performed using various techniques such as refluxing in solvents like dimethyl sulfoxide or ethanol. Purification methods include column chromatography and recrystallization to obtain high-purity products. Characterization is typically performed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
The molecular formula for 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline is , with a molecular weight of approximately 230.28 g/mol. The compound features:
Key structural data includes:
InChI=1S/C13H14N4/c1-9(2)12(16-10(3)14-13(16)17)11(15)18/h5-8H,1-4H3
The compound can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as thin-layer chromatography may be employed to monitor reaction progress.
The mechanism of action for 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline involves:
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications.
The physical properties of 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline include:
Chemical properties include:
4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline has several potential applications:
Research continues into its efficacy and safety profiles for various applications in drug development and material synthesis.
Bipyrazole derivatives constitute a therapeutically significant scaffold due to their versatile pharmacodynamic profiles and favorable pharmacokinetic properties. The 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole subunit, in particular, enhances metabolic stability while permitting structural diversification at multiple positions [1] [5]. Integration with an aniline moiety—as in 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline—creates a hybrid pharmacophore capable of dual target modulation. This design principle is exemplified in advanced kinase inhibitors where the bipyrazole-aniline acts as a hinge-binding domain, facilitating interactions with ATP pockets in enzymes like EGFR and VEGFR2 [5].
Table 1: Comparative Bioactive Profiles of Bipyrazole-Aniline Derivatives
Compound Structure | Target/Activity | Key Structural Advantage |
---|---|---|
4-(1',3'-Dimethylbipyrazol-1-yl)aniline | Kinase hinge binder | Aniline NH₂ for H-bond donation |
4-(1',5'-Dimethylbipyrazol-1-yl)aniline | Antimicrobial lead | Steric shielding of pyrazole C-H bonds |
Triazolopyrimidine-bipyrazole conjugates | EGFR/VEGFR2 inhibition (IC₅₀ ~nM) | Extended π-system for hydrophobic pocket penetration |
Antimicrobial applications are equally compelling. Structural analogs like 4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline demonstrate potent activity against Gram-positive pathogens, attributed to membrane disruption or enzyme inhibition [4] [9]. The electron-donating methyl groups on the bipyrazole enhance π-π stacking with aromatic residues in target proteins, while the para-aniline group enables derivatization into amides or ureas—a strategy used in synthesizing thiadiazole and triazolopyrimidine conjugates with broad-spectrum efficacy [9]. Notably, such derivatives overcome common resistance mechanisms in Staphylococcus aureus by leveraging the bipyrazole’s rigidity to preclude efflux pump recognition [9].
The bipyrazole-aniline system exhibits distinctive electronic and steric properties governed by orbital interactions and conformational dynamics. Density functional theory (DFT) calculations reveal that methylation at the 1' and 3' positions induces a planar conformation between the pyrazole rings (dihedral angle <10°), facilitating conjugation across the bipyrazole system and enhancing electron delocalization toward the aniline moiety [5]. This planarity elevates the HOMO energy level (–5.8 eV), increasing nucleophilicity at the aniline nitrogen—critical for electrophilic coupling reactions in drug derivatization [7].
Table 2: Computed Physicochemical Properties of 4-(1',3'-Dimethylbipyrazol-1-yl)aniline
Property | Value | Method/Reference |
---|---|---|
Dipole Moment | 4.2 Debye | DFT (B3LYP/6-311+G**) |
HOMO-LUMO Gap | 3.6 eV | DFT (Gas Phase) |
pKa (Aniline NH₂) | 3.21 ± 0.10 | Predicted [7] |
LogP | 2.85 | XLogP3 |
Retrosynthetic analysis deconstructs the molecule into three fragments: A) 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (or ester), B) 1H-pyrazole, and C) para-nitroaniline. The primary convergent route involves:
Bipyrazole chemistry originated in the 1970s with pioneering work on pyrazole fusion techniques. Early patents (e.g., DE 2701467 A1, 1977) disclosed methods for alkylated bipyrazoles as agrochemicals, focusing on simple dialkyl derivatives without aniline appendages [2]. The 1990s witnessed significant advances via cyclocondensation protocols, enabling efficient assembly of asymmetrical bipyrazoles. For instance, ethyl 1-methyl-1H-pyrazole-4-carboxylate became a cornerstone precursor, permitting carbonyl-directed coupling at C4 with other pyrazole units [5]. This era also saw the first medicinal applications—bipyrazoles demonstrated anti-inflammatory and analgesic properties in rodent models, though potency remained modest (EC₅₀ >10μM) [2].
The 2000s marked a paradigm shift toward aniline-functionalized bipyrazoles. Key innovations included:
Recent developments (2010–present) focus on targeted kinase inhibitors. Compounds like N-[4-(1',3'-dimethylbipyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 1174850-86-2) exemplify this evolution—here, the bipyrazole-aniline acts as a rigid linker connecting the triazolopyrimidine warhead to hydrophobic enzyme pockets [5]. Such innovations underscore how minor structural refinements—methyl placement or aniline substitution—convert historical scaffolds into precision therapeutics.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0